![molecular formula C18H17N3OS B5782792 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, several studies have suggested that the compound exerts its biological activities by inhibiting various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been reported to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. The compound has also been reported to exhibit antioxidant activity, which may contribute to its anticancer and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is its diverse biological activities, which make it a promising candidate for various applications in the field of medicinal chemistry. However, the compound's low solubility in water and other solvents may limit its use in certain experiments.
Orientations Futures
Several future directions for the study of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can be identified. These include the investigation of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. The development of new synthesis methods for the compound may also be explored to improve its solubility and increase its yield. Additionally, the elucidation of the compound's mechanism of action and its interaction with various enzymes and signaling pathways may provide valuable insights into its biological activities.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can be achieved by several methods, including the reaction of 2-aminothiophenol with 2-bromo-1-phenylethane, followed by the reaction of the resulting compound with 2-chloro-N-methylbenzamide. Another method involves the reaction of 2-aminothiophenol with 2-bromo-1-phenylethane, followed by the reaction of the resulting compound with N-methyl-2-nitrobenzamide, which is then reduced to the corresponding amine.
Applications De Recherche Scientifique
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported the compound's anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been reported to exhibit anti-inflammatory, antidiabetic, and anticonvulsant activities.
Propriétés
IUPAC Name |
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)17(22)19-18-21-20-16(23-18)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUSSYKLNAWJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


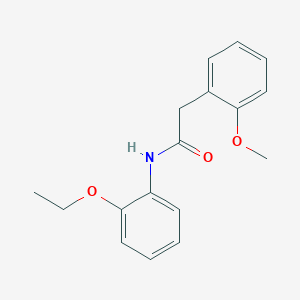
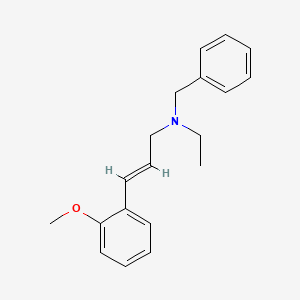

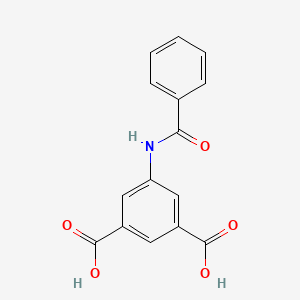

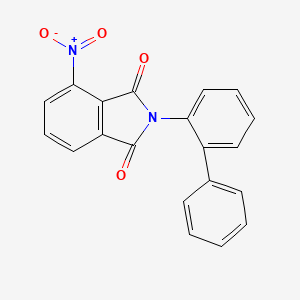

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)
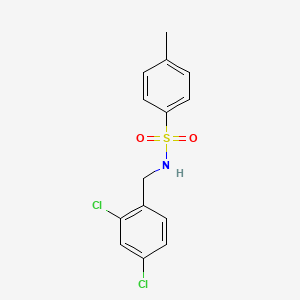

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)